molecular formula C21H21FN4O3S2 B2518233 N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 951468-44-3

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2518233
CAS No.: 951468-44-3
M. Wt: 460.54
InChI Key: LUYMEYDBIROFDL-UHFFFAOYSA-N
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Description

“N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide” is a complex organic compound that features a combination of fluorophenyl, triazolothiazole, and sulfonamide groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide” would likely involve multiple steps, including:

    Formation of the triazolothiazole core: This could be achieved through a cyclization reaction involving a thioamide and a hydrazine derivative.

    Introduction of the fluorophenyl group: This might be done via a nucleophilic aromatic substitution reaction.

    Attachment of the sulfonamide group: This step could involve the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production methods would need to be optimized for yield and purity, often involving:

    Catalysts: To increase reaction rates.

    Solvents: To dissolve reactants and control reaction conditions.

    Purification techniques: Such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles like amines.

Major Products

The major products would depend on the specific reactions but could include:

    Oxidized derivatives: Such as sulfoxides or sulfones.

    Reduced derivatives: Such as amines or alcohols.

    Substituted derivatives: With various functional groups replacing the fluorophenyl group.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: As a building block for more complex molecules.

    Study of reaction mechanisms: To understand how different functional groups interact.

Biology

    Biological assays: To test for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug development: Potential use as a lead compound for developing new pharmaceuticals.

Industry

    Material science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might:

    Bind to enzymes or receptors: Inhibiting or activating their function.

    Interact with DNA or RNA: Affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(2-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
  • N-{2-[2-(2-bromophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Uniqueness

The presence of the fluorophenyl group may impart unique properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s biological activity and chemical reactivity.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S2/c1-13-10-18(29-3)19(11-14(13)2)31(27,28)23-9-8-15-12-30-21-24-20(25-26(15)21)16-6-4-5-7-17(16)22/h4-7,10-12,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYMEYDBIROFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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